molecular formula C15H19ClN2O B3014940 N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide CAS No. 2179444-06-3

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide

Cat. No.: B3014940
CAS No.: 2179444-06-3
M. Wt: 278.78
InChI Key: DTAPKQDIAINXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide” is a synthetic analogue of fentanyl, identified in powder from a seized capsule . It is also known as acrylfentanyl or acryloylfentanyl . It is part of a list of fentanyl analogues, sometimes referred to as Fentalogs .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed through various analyses. Quadrupole time-of-flight high resolution mass spectrometry (QTOF-MS), matrix-assisted laser ionization Orbitrap mass spectrometry (MALDI-Orbitrap-MS), nuclear magnetic resonance spectroscopy (NMR), and infra-red spectroscopy (IR) were used to confirm the presence of acrylfentanyl .

Safety and Hazards

“N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide” poses a serious risk of fatal intoxication . It is sold on the Internet as a 'research chemical’ . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-2-15(19)17-14-7-9-18(10-8-14)11-12-3-5-13(16)6-4-12/h2-6,14H,1,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPKQDIAINXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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